LENOGRASTIM - 135968-09-1

LENOGRASTIM

Catalog Number: EVT-1520035
CAS Number: 135968-09-1
Molecular Formula: C26H23N3O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lenograstim is a recombinant, glycosylated form of human granulocyte colony-stimulating factor (G-CSF). [] It is structurally identical to the endogenous human molecule. [] G-CSF is a hematopoietic growth factor that plays a vital role in the stimulation of granulopoiesis. [, ] Lenograstim is produced in culture by Chinese hamster ovary cells. [, ]

Future Directions
  • Optimal Dosing and Timing: Further research is needed to optimize lenograstim dosing and timing for various applications, potentially leading to more efficient and cost-effective treatment strategies. [, ]
  • Personalized Medicine: Investigations into the individual patient characteristics that might predict responses to lenograstim could lead to more personalized treatment approaches. []
  • Impact on Immune Response: Further research into the effects of lenograstim on the functional activity of neutrophils and other immune cells could provide a more comprehensive understanding of its immunomodulatory effects. []
  • Role in Emerging Treatment Strategies: As new cancer treatment strategies emerge, such as oral chemotherapy and targeted therapies, further investigations are needed to define the potential role of lenograstim in these settings. []

Filgrastim

  • Relevance: Filgrastim and lenograstim are both rhG-CSFs with similar applications. Multiple studies compare the efficacy and safety of these two compounds in various clinical settings. Some research suggests that lenograstim might be more potent in vitro and in vivo than filgrastim, although clinical data are not always conclusive. [, ]

Pegfilgrastim

    Compound Description: Pegfilgrastim is a pegylated form of filgrastim, meaning a polyethylene glycol (PEG) molecule is attached to the filgrastim molecule. This modification extends the half-life of the drug, allowing for a single administration per chemotherapy cycle compared to daily injections of filgrastim or lenograstim. []

    Relevance: Pegfilgrastim, filgrastim, and lenograstim are all G-CSFs used in similar clinical situations. The choice between them often depends on factors like cost, patient preference, and individual response. Some studies suggest pegfilgrastim might offer advantages regarding convenience and potentially lower rates of febrile neutropenia compared to lenograstim, although direct comparison data are limited. [, ]

Cyclophosphamide

    Compound Description: Cyclophosphamide is a chemotherapy drug belonging to the nitrogen mustard alkylating agent class. [] It is used to treat various cancers, including lymphoma, leukemia, and breast cancer. Cyclophosphamide can cause myelosuppression, leading to neutropenia, making it a common context for G-CSF use like lenograstim. []

    Relevance: Many studies investigating the efficacy of lenograstim focus on its use in preventing or treating neutropenia induced by chemotherapy regimens that include cyclophosphamide. [, ]

Doxorubicin

    Compound Description: Doxorubicin is an anthracycline chemotherapy drug used to treat various cancers, including leukemia, lymphoma, and breast cancer. Like cyclophosphamide, doxorubicin can cause myelosuppression and increase the risk of neutropenia. [, ]

    Relevance: Lenograstim's efficacy in managing neutropenia is frequently studied in combination with chemotherapy regimens containing doxorubicin. [, ]

Etoposide

    Compound Description: Etoposide is a topoisomerase II inhibitor used as a chemotherapy medication. It is utilized in treating various cancers, including lung cancer and lymphoma. Like other chemotherapeutic agents, etoposide can contribute to myelosuppression, necessitating supportive care with agents like lenograstim. []

    Relevance: Lenograstim is frequently employed as a supportive therapy alongside chemotherapy regimens that include etoposide, particularly in the context of small-cell lung cancer. []

Cytarabine

    Compound Description: Cytarabine, also known as cytosine arabinoside, is a chemotherapy medication used primarily in the treatment of acute myeloid leukemia (AML) and non-Hodgkin's lymphoma (NHL). Like other chemotherapy agents, cytarabine can induce myelosuppression. [, ]

    Relevance: Lenograstim's ability to mitigate neutropenia is often explored in combination with chemotherapy protocols incorporating cytarabine, especially in treating AML. [, ]

Recombinant alpha-interferon (α‐IFN)

    Compound Description: Recombinant alpha-interferon (α‐IFN) is a type of interferon therapy used to treat various cancers, including chronic myeloid leukemia (CML). While it can induce hematologic responses, it can also contribute to myelosuppression in some cases. []

    Relevance: Lenograstim has been studied in the context of patients with CML who are treated with α‐IFN to mobilize peripheral blood stem cells, particularly in cases where a significant proportion of the cells are Philadelphia chromosome-negative. []

Source and Classification

Lenograstim belongs to the class of drugs known as granulocyte colony-stimulating factors (G-CSFs). These agents are essential in hematology for managing neutropenia, especially in patients receiving myelosuppressive chemotherapy. As a first-generation G-CSF, lenograstim shares similarities with other recombinant products such as filgrastim but has distinct structural modifications that influence its pharmacokinetics and efficacy .

Synthesis Analysis

Methods and Technical Details

The synthesis of lenograstim involves recombinant DNA technology, where the gene encoding human granulocyte colony-stimulating factor is inserted into Chinese hamster ovary cells. This process allows for the production of a glycosylated protein that mimics the natural human protein. The technical aspects of this synthesis include:

  • Cell Line Development: Selection of appropriate cell lines that can post-translationally modify proteins effectively.
  • Transfection: Introducing the G-CSF gene into the host cells.
  • Culture Conditions: Optimizing growth conditions to maximize yield and functionality.
  • Purification: Employing techniques such as affinity chromatography to isolate lenograstim from other cellular proteins .
Molecular Structure Analysis

Structure and Data

Lenograstim's molecular structure comprises a polypeptide chain with specific glycosylation at the threonine residue. The molecular weight of lenograstim is approximately 18 kDa. The structure includes:

  • Amino Acid Sequence: Similar to that of native human granulocyte colony-stimulating factor.
  • Glycosylation Pattern: The presence of O-linked glycosylation contributes to its stability and reduces susceptibility to proteolysis .
Chemical Reactions Analysis

Reactions and Technical Details

Lenograstim undergoes various biochemical reactions, primarily related to its interaction with receptors on hematopoietic progenitor cells. Key reactions include:

  • Binding to G-CSF Receptors: This initiates a signaling cascade that promotes cell proliferation and differentiation.
  • Stability under Physiological Conditions: The glycosylation protects lenograstim from oxidation, enhancing its half-life in circulation .
Mechanism of Action

Process and Data

The mechanism by which lenograstim exerts its effects involves binding to specific receptors on progenitor cells in the bone marrow. This binding activates intracellular signaling pathways that lead to:

  • Increased Neutrophil Production: Promoting the differentiation and proliferation of myeloid progenitor cells into neutrophils.
  • Enhanced Survival of Neutrophils: Reducing apoptosis rates among neutrophils, thereby increasing their lifespan in circulation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lenograstim exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in water, with optimal pH conditions for stability.
  • Stability: Maintains activity over a range of temperatures but should be stored under controlled conditions to prevent degradation .
Applications

Scientific Uses

Lenograstim is primarily utilized in clinical settings for:

  • Chemotherapy-Induced Neutropenia: Reducing the incidence of febrile neutropenia in cancer patients undergoing chemotherapy.
  • Bone Marrow Disorders: Assisting recovery in patients with bone marrow suppression due to various causes.
  • Stem Cell Mobilization: Facilitating the collection of peripheral blood stem cells for transplantation purposes .

Properties

CAS Number

135968-09-1

Product Name

LENOGRASTIM

Molecular Formula

C26H23N3O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.